molecular formula C16H12FN3O2S2 B12494167 N'-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide

N'-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide

Cat. No.: B12494167
M. Wt: 361.4 g/mol
InChI Key: MVHFVOKGQVIGOX-UHFFFAOYSA-N
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Description

N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of 1,3-benzothiazole-2-thiol: This is achieved by reacting 2-aminothiophenol with carbon disulfide in the presence of a base.

    Acetylation: The 1,3-benzothiazole-2-thiol is then acetylated using acetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride.

    Hydrazide Formation: The acetyl chloride derivative is reacted with 2-fluorobenzohydrazide to form the final product, N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency .

Chemical Reactions Analysis

N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound has been evaluated for its anticonvulsant properties, showing promise in the treatment of epilepsy and other neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways . For instance, its anticonvulsant activity is believed to be mediated through its binding to voltage-gated sodium channels, thereby inhibiting the excessive neuronal firing associated with seizures. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide can be compared with other benzothiazole derivatives, such as :

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide: This compound has shown significant anticonvulsant activity.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-chlorophenoxy)benzylidene]acetohydrazide: Another derivative with notable antimicrobial properties.

The uniqueness of N’-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide lies in its combination of a benzothiazole moiety with a fluorobenzohydrazide group, which may confer distinct pharmacological properties and improved efficacy in certain applications.

Properties

Molecular Formula

C16H12FN3O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide

InChI

InChI=1S/C16H12FN3O2S2/c17-11-6-2-1-5-10(11)15(22)20-19-14(21)9-23-16-18-12-7-3-4-8-13(12)24-16/h1-8H,9H2,(H,19,21)(H,20,22)

InChI Key

MVHFVOKGQVIGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CSC2=NC3=CC=CC=C3S2)F

Origin of Product

United States

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